8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one” belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
A novel di-Mannich derivative of curcumin pyrazole, which is structurally similar to the compound , has been synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The structure of the synthesized compound was confirmed on the basis of FTIR, 1H-NMR, 13C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC) and 2D Heteronuclear Multiple Bond Correlation (HMBC), and mass spectral data .Molecular Structure Analysis
The molecular structure of pyridopyrimidines can vary depending on where the nitrogen atom is located in pyridine . There can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The synthesis of pyridopyrimidines often involves the condensation of certain groups at the acetyl moiety, followed by cyclization to form the pyridopyrimidinone structure . This process is accompanied by the elimination of certain compounds and subsequent methylation .Physical And Chemical Properties Analysis
The water solubility of a structurally similar compound, a di-Mannich derivative of curcumin pyrazole, was evaluated and found to be three times more soluble than that of curcumin pyrazole and curcumin .Applications De Recherche Scientifique
Therapeutic Potential
Pyridopyrimidines have shown a therapeutic interest and have been approved for use as therapeutics . They are used in several therapeutic targets . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Anti-Breast-Cancer Activity
Pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been evaluated for their anti-breast-cancer activity . These compounds have shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . They have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .
CDK4/6 Inhibitors
Both ribociclib and palbociclib are selective small CDK4/6 inhibitors featuring pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine moiety . Clinical studies have demonstrated that combined ribociclib or palbociclib with endocrine therapy significantly improve the progression-free survival (PFS) and overall survival (OS) compared to endocrine therapy alone in estrogen receptor positive (ER+) advanced breast cancer .
Inducing Apoptosis of Tumor Cells
One compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, was found to be the most active, inducing apoptosis of tumor cells at a concentration of approximately 30-100 nM .
Drug Development
The pyridopyrimidine moiety has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . For example, palbociclib, a breast cancer drug developed by Pfizer, and dilmapimod, a potential activity against rheumatoid arthritis, are examples of interesting molecules featuring the pyridopyrimidine moiety .
Orientations Futures
Pyridopyrimidines have shown therapeutic interest and have been approved for use as therapeutics . They continue to be studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on enhancing their biological activity, improving their synthesis methods, and expanding their therapeutic applications.
Mécanisme D'action
Target of Action
The primary targets of 8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play a crucial role in cell cycle regulation and energy metabolism, respectively .
Mode of Action
This compound acts as a multikinase inhibitor with potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases . It binds to these kinases, thereby inhibiting their activity and disrupting the biochemical pathways they regulate .
Biochemical Pathways
The inhibition of CDK4/CYCLIN D1 and ARK5 kinases affects several biochemical pathways. The most significant of these is the cell cycle , which is regulated by CDK4/CYCLIN D1 . By inhibiting this kinase, the compound can halt cell cycle progression, thereby preventing cell proliferation . The inhibition of ARK5, on the other hand, can impact energy metabolism within the cell .
Result of Action
The most significant result of the action of this compound is the induction of apoptosis in tumor cells . By inhibiting key kinases and disrupting the cell cycle, the compound triggers programmed cell death, thereby reducing tumor growth .
Propriétés
IUPAC Name |
8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-12-8-17(24)23(15-6-4-5-7-15)18-16(12)9-20-19(21-18)22-10-13(2)25-14(3)11-22/h8-9,13-15H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVWHVSJROXEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C3C(=CC(=O)N(C3=N2)C4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.